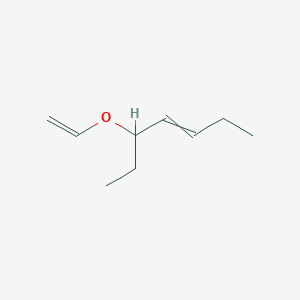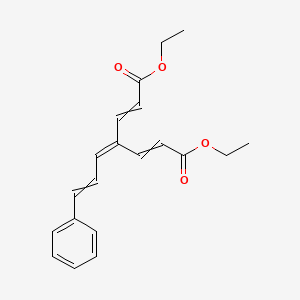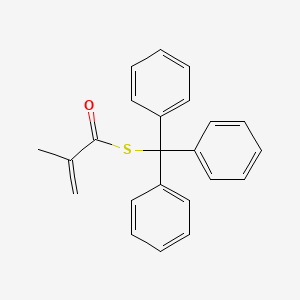![molecular formula C6H6O2 B14363796 Bicyclo[1.1.0]butane-2,4-dicarbaldehyde CAS No. 90242-00-5](/img/structure/B14363796.png)
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde: is a unique and highly strained organic compound It belongs to the class of bicyclo[110]butanes, which are known for their significant strain energy due to the presence of two fused cyclopropane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.0]butane-2,4-dicarbaldehyde typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the 2 and 4 positions. One common method involves the dehalogenation of 1,3-dibromocyclobutane using magnesium in tetrahydrofuran (THF) to form bicyclo[1.1.0]butane . Subsequent oxidation steps can introduce the aldehyde groups at the desired positions.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and the demand for strained hydrocarbons in materials science may drive future industrial interest.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[1.1.0]butane-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The strained bicyclic core can undergo nucleophilic substitution reactions, particularly at the bridgehead carbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Bicyclo[1.1.0]butane-2,4-dicarboxylic acid.
Reduction: Bicyclo[1.1.0]butane-2,4-dimethanol.
Substitution: Various substituted bicyclo[1.1.0]butane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for potential use in bioconjugation and drug delivery systems.
Medicine: The strained bicyclic structure is investigated for its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of bicyclo[1.1.0]butane-2,4-dicarbaldehyde is primarily driven by the release of strain energy upon reaction. The highly strained bicyclic core can undergo ring-opening reactions, leading to the formation of more stable products. This strain-release mechanism is a key factor in its reactivity and applications .
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: The parent hydrocarbon with significant strain energy.
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with a different ring structure.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog with unique reactivity.
Uniqueness: Bicyclo[1.1.0]butane-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional functionalization opportunities. This makes it a versatile building block for the synthesis of complex molecules and materials.
Propiedades
Número CAS |
90242-00-5 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
bicyclo[1.1.0]butane-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H6O2/c7-1-3-5-4(2-8)6(3)5/h1-6H |
Clave InChI |
LNHQHOHFEPAWGT-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1C2C1C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)







![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)



![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
